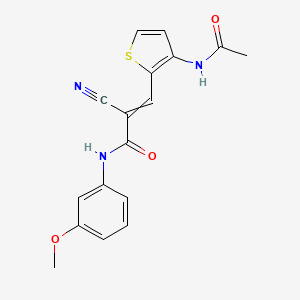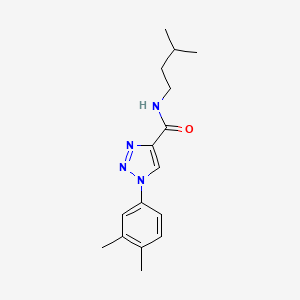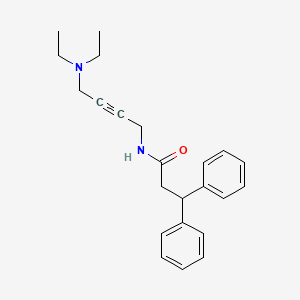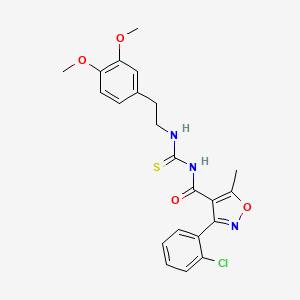![molecular formula C11H8Cl2N2O2 B2952400 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1929224-61-2](/img/structure/B2952400.png)
1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a dichlorophenylmethyl group
Métodos De Preparación
The synthesis of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzyl chloride and pyrazole-3-carboxylic acid.
Reaction Conditions: The reaction between 2,3-dichlorobenzyl chloride and pyrazole-3-carboxylic acid is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dichlorophenyl group can be replaced with other functional groups using appropriate reagents and conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Agriculture: Pyrazole derivatives, including this compound, are investigated for their potential use as agrochemicals, such as herbicides and fungicides, due to their ability to inhibit specific biological pathways in pests and pathogens.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Research in these areas involves extensive in vitro and in vivo studies to evaluate the efficacy, safety, and mechanism of action of the compound .
Mecanismo De Acción
The mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition or activation of specific biological processes, depending on the target and the context of its use.
For example, in medicinal chemistry, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects. In agriculture, it may inhibit enzymes essential for the survival of pests or pathogens, leading to their control .
Comparación Con Compuestos Similares
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to variations in its biological activity and chemical properties.
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring, which can affect its reactivity and interactions with biological targets.
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid: Another positional isomer with potential differences in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of its analogs .
Propiedades
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-3-1-2-7(10(8)13)6-15-5-4-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWLRFERGLDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2952319.png)
![methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2952320.png)
![5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2952321.png)

![Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2952325.png)





![2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2952336.png)


